molecular formula C19H24N2O B1594250 Palonosetron, (3aR)- CAS No. 135729-73-6

Palonosetron, (3aR)-

Cat. No. B1594250
M. Wt: 296.4 g/mol
InChI Key: CPZBLNMUGSZIPR-DOTOQJQBSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Palonosetron is a selective serotonin 5-HT3 receptor antagonist . It is used in the prophylaxis or management of vomiting that results from emetogenic chemotherapy, and for the management of postoperative nausea and vomiting . It is also known by the brand name Aloxi .


Molecular Structure Analysis

The molecular structure of Palonosetron has been studied using high-resolution cryo-EM structures . It has been found that Palonosetron forms a tight and effective wedge in the binding pocket, made possible by its rigid tricyclic ring structure and its interactions with binding site residues . It adopts a binding pose that is distinct from the related antiemetics granisetron and tropisetron .


Chemical Reactions Analysis

Palonosetron exhibits strong binding affinity for the 5-HT3 receptor and little for any other type . It works by blocking the signals to the brain that cause nausea and vomiting . The exact chemical reactions involved in this process are complex and involve interactions with various neurotransmitters .

Scientific Research Applications

1. Chemotherapy-Induced Nausea and Vomiting (CINV) Prevention

Palonosetron has been extensively studied for its efficacy in preventing chemotherapy-induced nausea and vomiting (CINV). It is a highly selective and potent 5-HT3 receptor antagonist with a long plasma elimination half-life (approximately 40 hours). Several studies demonstrate its effectiveness in preventing both acute and delayed CINV following moderately emetogenic chemotherapy (MEC) and highly emetogenic chemotherapy (HEC). Notably, palonosetron exhibits better efficacy compared to first-generation 5-HT3 receptor antagonists, such as ondansetron and granisetron, particularly in the delayed phase of CINV (Eisenberg et al., 2003), (Aapro, 2007), (Saito et al., 2009).

2. Molecular Interactions and Receptor Function

Palonosetron exhibits unique molecular interactions with the 5-HT3 receptor. It triggers 5-HT3 receptor internalization and induces prolonged inhibition of receptor function, which may provide a pharmacological basis for its clinical efficacy. Unlike other 5-HT3 receptor antagonists, palonosetron demonstrates allosteric binding and positive cooperativity (Rojas et al., 2010).

3. Postoperative Nausea and Vomiting (PONV) Prevention

Palonosetron has also been evaluated for its effectiveness in preventing postoperative nausea and vomiting (PONV). Clinical trials indicate that palonosetron is effective in reducing the incidence and severity of PONV, particularly in the first 24 hours after surgery. It has been compared favorably with placebo and other 5-HT3 antagonists in this setting (Kim et al., 2014), (Chun et al., 2014).

4. Diverse Administration Routes and Formulations

Research has explored various administration routes for palonosetron, including intravenous, subcutaneous, and oral routes. Studies assessing these different routes have found comparable efficacy and safety profiles, suggesting flexibility in administration according to clinical needs (Sádaba et al., 2014), (Nair et al., 2018).

5. Interaction with Other Medications

Palonosetron's effectiveness has been evaluated in combination with other medications, such as steroids and neurokinin-1 receptor antagonists. These combinations are often used to optimize antiemetic regimens, particularly in patients undergoing emetogenic chemotherapy regimens (Aapro, 2007).

Future Directions

While progress in the control of nausea and vomiting related to cancer therapy has been remarkable, many questions remain open . Future research may focus on whether Palonosetron, in combination with a neurokinin-1-receptor antagonist (NK-1-RA), should be preferred over other 5-HT3 antagonists due to its contribution to the prevention of delayed chemotherapy-induced nausea and vomiting .

properties

IUPAC Name

(3aR)-2-[(3S)-1-azabicyclo[2.2.2]octan-3-yl]-3a,4,5,6-tetrahydro-3H-benzo[de]isoquinolin-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O/c22-19-16-6-2-4-14-3-1-5-15(18(14)16)11-21(19)17-12-20-9-7-13(17)8-10-20/h2,4,6,13,15,17H,1,3,5,7-12H2/t15-,17+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPZBLNMUGSZIPR-DOTOQJQBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CN(C(=O)C3=CC=CC(=C23)C1)C4CN5CCC4CC5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]2CN(C(=O)C3=CC=CC(=C23)C1)[C@@H]4CN5CCC4CC5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701331918
Record name (3aR)-2-[(3S)-1-azabicyclo[2.2.2]octan-3-yl]-3a,4,5,6-tetrahydro-3H-benzo[de]isoquinolin-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701331918
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Palonosetron
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014521
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

4.64e-01 g/L
Record name Palonosetron
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014521
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

Palonosetron, (3aR)-

CAS RN

135729-73-6, 119904-90-4
Record name Palonosetron, (3aR)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0135729736
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (3aR)-2-[(3S)-1-azabicyclo[2.2.2]octan-3-yl]-3a,4,5,6-tetrahydro-3H-benzo[de]isoquinolin-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701331918
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PALONOSETRON, (3AR)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YZS3R7LP44
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Palonosetron
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014521
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods

Procedure details

2-(1-azabicyclo-[2.2.2]oct-3-yl)-2,3,3a,4,5,6-hexahydro-1H-benz[de]isoquinolin-1-one base (30.2 gram, 0.102 mol) was mixed with absolute ethanol (200 ml). The mixture was cooled to about 10° C. and 40% hydrobromic acid (HBr) was added dropwise (23 ml, 0.111 mol). The mixture was stirred at 10° C. for one hour, then concentrated in vacuo. The residue was diluted with ethanol (50 ml) and stirred at 10° C. for one hour. The resulting solid was filtered and dried under reduced pressure to afford 23.1 g of the hydrobromide salt of palonosetron (61% yield) having A/B isomer ratio of 77/22 and purity of 99.2% (as determined by HPLC).
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Palonosetron, (3aR)-
Reactant of Route 2
Palonosetron, (3aR)-
Reactant of Route 3
Palonosetron, (3aR)-
Reactant of Route 4
Palonosetron, (3aR)-
Reactant of Route 5
Palonosetron, (3aR)-
Reactant of Route 6
Palonosetron, (3aR)-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.